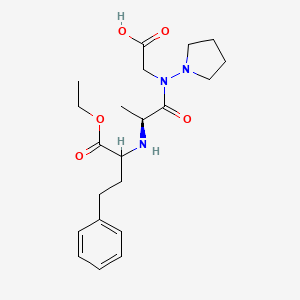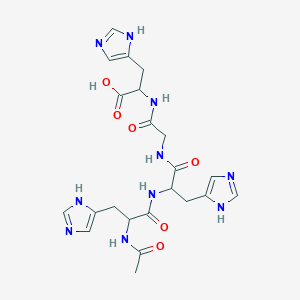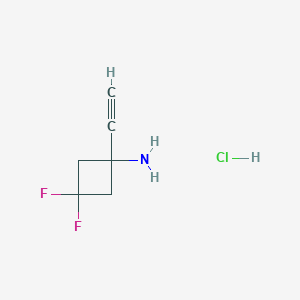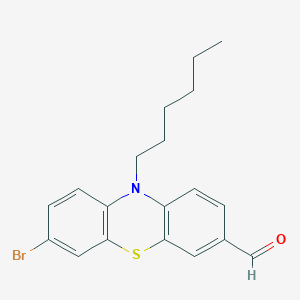
3',5-Dihydroxy-2-(4-hydroxybenzyl)3-methoxybibenzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-méthoxybibenzyle est un composé chimique de formule moléculaire C22H22O4 et de masse moléculaire 350,41 g/mol . Il s'agit d'un dérivé du bibenzyle, une classe de composés connus pour leurs diverses activités biologiques. Ce composé se trouve souvent dans certaines espèces végétales et a été étudié pour ses propriétés médicinales potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-méthoxybibenzyle implique généralement l'utilisation de diverses réactions organiques. Une méthode courante comprend la condensation de précurseurs benzyliques et phénoliques appropriés dans des conditions contrôlées. La réaction peut impliquer l'utilisation de catalyseurs et de solvants spécifiques pour obtenir le produit souhaité avec une grande pureté .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle. Ces méthodes sont optimisées pour le rendement et la pureté, utilisant souvent des systèmes automatisés pour contrôler les paramètres de réaction tels que la température, la pression et le pH. Le produit final est généralement purifié par cristallisation ou techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
Le 3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-méthoxybibenzyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Cette réaction peut supprimer les groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, l'hydroxyde, les amines).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes .
4. Applications de la recherche scientifique
Le 3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-méthoxybibenzyle a été étudié pour diverses applications de la recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses propriétés antioxydantes et anti-inflammatoires potentielles.
Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques .
5. Mécanisme d'action
Le mécanisme d'action du 3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-méthoxybibenzyle implique son interaction avec diverses cibles moléculaires et voies. Il peut exercer ses effets en modulant l'activité enzymatique, en interagissant avec les récepteurs cellulaires ou en influençant l'expression des gènes. Les voies spécifiques impliquées peuvent varier en fonction du contexte biologique et des effets spécifiques étudiés .
Applications De Recherche Scientifique
3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-methoxybibenzyl has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-methoxybibenzyl involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing gene expression. The specific pathways involved can vary depending on the biological context and the specific effects being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Hydroxy-2-(p-hydroxybenzyl)-3-méthoxybibenzyle
- 3,3’-Dihydroxy-2-(p-hydroxybenzyl)-5-méthoxybibenzyle
- 3,3’-Dihydroxy-2’,6’-bis(p-hydroxybenzyl)-5-méthoxybibenzyle
Unicité
Le 3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-méthoxybibenzyle est unique en raison de son motif de substitution spécifique et de la présence de groupes hydroxyles et méthoxy. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C22H22O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-[2-(3-hydroxyphenyl)ethyl]-4-[(4-hydroxyphenyl)methyl]-5-methoxyphenol |
InChI |
InChI=1S/C22H22O4/c1-26-22-14-20(25)13-17(8-5-15-3-2-4-19(24)11-15)21(22)12-16-6-9-18(23)10-7-16/h2-4,6-7,9-11,13-14,23-25H,5,8,12H2,1H3 |
Clé InChI |
GSRRYHALFWAEMW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1CC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)

![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)

![3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide](/img/structure/B12300555.png)
![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)




